IDO1 Enzymatic Inhibition: 2-Chloro Substitution Provides a 6.1-Fold Potency Gain Over the Unsubstituted Parent
In the foundational S-benzylisothiourea SAR study by Matsuno et al. (2010), 2-chlorobenzyl carbamimidothioate (compound 3b) inhibited recombinant human IDO1 with an IC₅₀ of 10 µM, representing a 6.1-fold improvement over the unsubstituted S-benzylisothiourea (compound 3a, IC₅₀ = 61 µM) [1]. However, the 4-chloro analog (3d) was more potent (IC₅₀ = 2.2 µM; 4.5-fold stronger than 3b), while the 2,4-dichloro derivative (3r) achieved sub-micromolar potency (IC₅₀ = 0.4 µM). The 2-chloro substitution thus occupies a defined intermediate position in the SAR continuum – markedly superior to the unsubstituted scaffold but deliberately distinct from the more potent 4-Cl and di-halogenated analogs, which may be preferred when maximal IDO1 inhibition is required [1].
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM (compound 3b, 2-chlorobenzyl carbamimidothioate) |
| Comparator Or Baseline | Compound 3a (S-benzylisothiourea, unsubstituted): IC₅₀ = 61 µM; Compound 3d (4-chlorobenzyl): IC₅₀ = 2.2 µM; Compound 3r (2,4-dichlorobenzyl): IC₅₀ = 0.4 µM; Compound 3s (3,4-dichlorobenzyl, A22): IC₅₀ = 0.8 µM |
| Quantified Difference | 6.1-fold more potent than unsubstituted parent (3a); 4.5-fold less potent than 4-Cl analog (3d); 25-fold less potent than 2,4-Cl₂ analog (3r) |
| Conditions | Recombinant human IDO1 enzyme assay; 50 mM potassium phosphate buffer (pH 6.5); substrate L-tryptophan; assay performed as described in Matsuno et al. (2010) [1] |
Why This Matters
The 6.1-fold potency gain over the unsubstituted scaffold, combined with its position as a distinct SAR probe between inactive and highly potent analogs, makes the 2-chloro compound valuable for mapping the chlorine position–activity landscape and for applications where intermediate IDO1 modulation is desired.
- [1] Matsuno K, Takai K, Isaka Y, Unno Y, Sato M, Takikawa O, Asai A. S-Benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. Bioorg Med Chem Lett. 2010;20:5126–5129. Table 1. View Source
